Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCQYNKLPPLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442646 | |
| Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179381-15-8 | |
| Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Pyrrolo 1,2 a Pyrazine 8 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is one of the most reactive functional groups in organic chemistry, readily undergoing both oxidation and reduction. These transformations allow for the conversion of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde into the corresponding carboxylic acid or alcohol, which are key intermediates for further synthetic modifications.
The aldehyde functional group of this compound can be readily oxidized to form Pyrrolo[1,2-a]pyrazine-8-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, ranging from mild to strong reagents. The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. Common methods for the oxidation of aromatic aldehydes to their corresponding carboxylic acids are highly efficient and can be performed under various conditions. organic-chemistry.orgresearchgate.net For instance, reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium (B92312) chlorochromate (PCC) are effective. organic-chemistry.org Milder, more selective methods, such as using Oxone or sodium perborate (B1237305) in acetic acid, provide valuable alternatives to traditional metal-mediated oxidations. organic-chemistry.org An improved aqueous basic hydrogen peroxide system has also been shown to be an efficient and rapid method for the oxidation of electron-rich aromatic aldehydes. researchgate.net
Table 1: Common Reagents for Aldehyde Oxidation
| Reagent | Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong oxidant |
| Pyridinium Chlorochromate (PCC) | Catalytic (2 mol%), with H₅IO₆ in acetonitrile | Facile and quantitative preparation. organic-chemistry.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild, simple protocol | Alternative to metal-mediated oxidations. organic-chemistry.org |
| Sodium Perborate (NaBO₃) | Acetic acid | Effective for aromatic aldehydes. organic-chemistry.org |
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (Pyrrolo[1,2-a]pyrazin-8-yl)methanol. This transformation is typically achieved through the addition of a hydride anion (H:⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). A variety of other methods, including catalytic transfer hydrogenation and electrochemical reduction, can also be employed. organic-chemistry.org
Table 2: Common Reagents for Aldehyde Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Mild and selective for aldehydes and ketones. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Strong, non-selective reducing agent. libretexts.org |
| Decaborane (B₁₀H₁₄) | Pyrrolidine, CeCl₃·7H₂O, in methanol | Chemoselective for ketones in the presence of other functional groups. organic-chemistry.org |
Reactivity of the Pyrrole (B145914) and Pyrazine (B50134) Ring Systems
The fused aromatic system of pyrrolo[1,2-a]pyrazine (B1600676) possesses a unique electronic character that dictates its reactivity towards electrophilic and nucleophilic reagents. The electron-rich pyrrole moiety is generally more susceptible to electrophilic attack, while the electron-deficient pyrazine ring is more prone to nucleophilic substitution.
Electrophilic substitution reactions on the pyrrolo[1,2-a]pyrazine core are highly regioselective. Studies on electrophilic acetylation and formylation have shown that substitution occurs preferentially at the C6 or C8 positions of the pyrrole ring. semanticscholar.org The specific outcome is dependent on the substituents already present on the heterocyclic core. semanticscholar.org For instance, Vilsmeier-Haack formylation of substituted pyrrolo[1,2-a]pyrazines tends to yield C6-formylated products as the major isomer. semanticscholar.org In contrast, Friedel-Crafts type acetylation can lead to either C6- or C8-acetylated compounds, depending on the nature and position of existing groups. semanticscholar.org The stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the site of electrophilic attack, with the intermediate that best preserves the aromaticity of the six-membered ring being favored. stackexchange.com
The pyrazine portion of the pyrrolo[1,2-a]pyrazine system is electron-deficient and can undergo nucleophilic substitution, particularly when activated by a good leaving group such as a halogen. For example, in the synthesis of related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, a key step involves the chlorodehydroxylation of a lactam precursor using phosphorous oxychloride to install a chlorine atom, which can then be displaced by nucleophiles. nih.gov Similarly, reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with O- and N-nucleophiles have been shown to transform the trifluoromethyl group into amide and amidine groups, accompanied by aromatization of the ring system. researchgate.net Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives by coupling an amine with a halogenated precursor, demonstrating a powerful method for C-N bond formation. nih.govrsc.org These examples highlight the potential for nucleophilic substitution on the pyrazine ring of this compound derivatives.
Derivatization Strategies for this compound Analogs
The this compound scaffold is an excellent starting point for the synthesis of diverse chemical libraries. The aldehyde group itself serves as a key functional handle for derivatization. For example, it can participate in aldol (B89426) condensations following electrophilic acylation of the core structure, allowing for the construction of a new library of compounds with distinctive substitution patterns. nih.gov
Furthermore, the core heterocyclic structure can be modified using modern synthetic methodologies. Palladium-catalyzed direct C-H arylation offers a powerful route to introduce aryl groups at specific positions, such as the C6 position, without the need for pre-functionalization. scispace.com Another advanced strategy involves multi-component reactions. A scandium-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has been developed to access highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org This domino process involves the formation of multiple C-N and C-P bonds in a single operation. rsc.org Such diversity-oriented synthesis approaches are crucial for expanding the chemical space around the pyrrolo[1,2-a]pyrazine core for various applications. scispace.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolo[1,2-a]pyrazine-8-carboxylic acid |
| (Pyrrolo[1,2-a]pyrazin-8-yl)methanol |
| Potassium Permanganate |
| Chromic Acid |
| Pyridinium Chlorochromate |
| Oxone |
| Sodium Perborate |
| Hydrogen Peroxide |
| Acetic Acid |
| Sodium Borohydride |
| Lithium Aluminum Hydride |
| Methanol |
| Ethanol |
| Diethyl Ether |
| Tetrahydrofuran (THF) |
| Decaborane |
| Pyrrolidine |
| Cerium(III) Chloride Heptahydrate |
| Trichlorosilane |
| N-formyl-α'-(2,4,6-triethylphenyl)-L-proline |
| C6-formyl pyrrolo[1,2-a]pyrazines |
| C6-acetyl pyrrolo[1,2-a]pyrazines |
| C8-acetyl pyrrolo[1,2-a]pyrazines |
| Pyrrolo[1,2-a]quinoxalines |
| Phosphorous Oxychloride |
| 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines |
| Piperazinyl-pyrrolo[1,2-a]quinoxaline |
| 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates |
| Scandium(III) triflate |
Esterification of Carboxylic Acid Moieties
The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis, often employed to protect the acid functionality, modify solubility, or act as a key step in the synthesis of more complex molecules. For heterocyclic carboxylic acids such as Pyrrolo[1,2-a]pyrazine-8-carboxylic acid, the most common method is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent transfer of a proton and elimination of a water molecule yields the final ester product. masterorganicchemistry.com While specific documented examples for the direct esterification of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid are not detailed in the surveyed literature, this standard procedure is widely applicable to analogous heterocyclic systems, such as pyridine (B92270) carboxylic acids. google.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition |
| Substrate | Pyrrolo[1,2-a]pyrazine-8-carboxylic acid |
| Reagent | Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl, TsOH) |
| Solvent | Excess Alcohol |
| Temperature | Reflux |
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a reaction that depends heavily on the stability of the intermediate formed upon C-C bond cleavage. For heteroaromatic carboxylic acids, the ease of decarboxylation is often influenced by the position of the carboxyl group relative to the heteroatoms. Specific studies detailing the decarboxylation of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid are not prominently featured in the available scientific literature. The feasibility of such a reaction would likely depend on the reaction conditions (e.g., thermal, acid- or base-catalyzed, or metal-mediated) and the stability of the resulting carbanion or equivalent intermediate at the C-8 position of the pyrrolo[1,2-a]pyrazine ring.
Amide Formation via HATU-Mediated Coupling with Amines
The formation of amide bonds is one of the most important reactions in medicinal chemistry. Modern coupling reagents have been developed to facilitate this transformation under mild conditions with high efficiency. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent used to activate carboxylic acids for reaction with amines. wikipedia.orgmychemblog.com
The process involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). wikipedia.orgcommonorganicchemistry.com This forms a highly reactive OAt-active ester intermediate. mychemblog.com The subsequent addition of a primary or secondary amine leads to nucleophilic attack on the activated ester, forming the desired amide bond with high yield and minimal side products. commonorganicchemistry.comnih.gov The co-product, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is readily removed during workup.
This method is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for the synthesis of complex molecules. nih.gov Although a specific application of HATU with Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is not explicitly detailed, its general efficacy suggests it would be a premier method for coupling this acid with a diverse range of amines. This is supported by studies on similar heterocyclic systems, where active ester intermediates are used to successfully couple the acid with amino acid derivatives. researchgate.net
Table 2: Typical HATU Amide Coupling Reaction
| Component | Role | Example |
| Carboxylic Acid | Substrate | Pyrrolo[1,2-a]pyrazine-8-carboxylic acid |
| Amine | Nucleophile | Primary or Secondary Amine |
| Coupling Reagent | Activator | HATU |
| Base | Proton Scavenger | DIPEA or TEA |
| Solvent | Reaction Medium | DMF, ACN |
Advanced Reaction Mechanisms and Pathways
The fused heterocyclic structure of pyrrolo[1,2-a]pyrazine enables unique and powerful transformations for the construction of novel molecular architectures.
1,3-Dipolar Cycloaddition of Pyrrolo[1,2-a]pyrazinium Ylides
The pyrrolo[1,2-a]pyrazine nucleus can be utilized to generate stabilized azomethine ylides, which are versatile 1,3-dipoles for cycloaddition reactions. acs.orgnih.gov The process begins with the quaternization of the non-bridgehead nitrogen atom (N-2) of the pyrrolo[1,2-a]pyrazine ring with an alkylating agent. Subsequent treatment with a base generates a pyrrolo[1,2-a]pyrazinium ylide. acs.orgnih.gov
These N-ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes and alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.orgnih.gov This reaction pathway provides a powerful method for synthesizing novel and complex fused polycyclic systems. For instance, reaction with acetylenic dipolarophiles can lead to the formation of dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.orgnih.gov The reaction is often highly regioselective and provides access to diverse heterocyclic scaffolds in a single step. acs.orgnih.gov
Table 3: Examples of 1,3-Dipolar Cycloaddition Products
| Pyrrolo[1,2-a]pyrazinium Ylide | Dipolarophile | Product Type | Reference |
| N-ylide from quaternized pyrrolo[1,2-a]pyrazine | DMAD | Dipyrrolo[1,2-a]pyrazine | acs.orgnih.gov |
| N-ylide from N-amino salt | Methyl propiolate | Cycloadduct | acs.org |
| N-ylide from N-amino salt | DMAD | Pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazine | acs.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the de novo synthesis of the pyrrolo[1,2-a]pyrazine ring system and its derivatives. mdpi.com These pathways often involve forming the pyrazine ring onto a pre-existing, functionalized pyrrole core.
Several distinct approaches have been developed:
Palladium-Catalyzed Cyclization: N-allyl pyrrole-2-carboxamides can undergo intramolecular cyclization in the presence of a palladium catalyst to form pyrrolo[1,2-a]pyrazinones. mdpi.com
Aza-Michael Addition: Pyrrole-2-carboxamides bearing electron-poor alkene substituents on the amide nitrogen can cyclize via an intramolecular aza-Michael addition, typically catalyzed by a base. mdpi.com
Cyclization onto Alkynes: N-propargylpyrrole-2-carboxamides are effective precursors that can be cyclized to pyrrolopyrazinones using a base such as sodium hydride (NaH). mdpi.com Similarly, N-alkyne-substituted pyrrole esters can undergo nucleophilic cyclization with reagents like hydrazine (B178648) to yield pyrrolopyrazinones. beilstein-journals.org
Cascade Reactions: Substituted 2-formyl-N-propargylpyrroles can react with ammonium (B1175870) acetate (B1210297) in a cascade process involving condensation and intramolecular cyclization to afford fully aromatic pyrrolo[1,2-a]pyrazines in high yields. rsc.org
These methods highlight the versatility of intramolecular cyclization in building the pyrrolo[1,2-a]pyrazine scaffold from variously substituted pyrrole precursors.
Functional Group Compatibility in Synthetic Sequences
The development of robust synthetic routes to pyrrolo[1,2-a]pyrazines has demonstrated compatibility with a wide range of functional groups. This is crucial for the synthesis of analogs for biological screening and materials science applications.
Synthetic sequences, such as the 1,3-dipolar cycloaddition of pyrazinium ylides, have been shown to tolerate various aryl substituents on the heterocyclic core. acs.org The construction of the ring system via intramolecular cyclization of 1,2-disubstituted pyrroles allows for the incorporation of diverse functionalities, as the synthesis often proceeds through common intermediates like amides, esters, and carboxylic acids. nih.gov Furthermore, modern synthetic methods, including cascade reactions and multicomponent reactions, are often designed to be tolerant of different functional groups, enabling the efficient construction of complex, highly functionalized pyrrolo[1,2-a]pyrazine derivatives. mdpi.com The aldehyde functionality in this compound itself represents a versatile handle for further synthetic transformations, such as oxidation to the carboxylic acid, reduction to an alcohol, or participation in condensation reactions.
Advanced Spectroscopic and Analytical Characterization for Pyrrolo 1,2 a Pyrazine 8 Carbaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fused ring system and the aldehyde proton. The chemical shift (δ) of the aldehyde proton is anticipated to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyrrolopyrazine core will likely resonate in the aromatic region (7-9 ppm). The precise chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern and the regiochemistry of the aldehyde group at the C-8 position. For comparison, the ¹H NMR spectrum of the related compound, pyrrole-2-carboxaldehyde, shows an aldehyde proton signal at approximately 9.57 ppm and aromatic protons in the 6.3-7.3 ppm range pressbooks.pub.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Downfield shift due to electronegativity of the carbonyl group. |
| ¹H | Aromatic (Pyrrolopyrazine ring) | 7.0 - 9.0 | Specific shifts and coupling constants depend on the substitution pattern. |
| ¹³C | Carbonyl (C=O) of Aldehyde | 180 - 200 | Characteristic downfield resonance for an aldehyde carbonyl carbon. |
| ¹³C | Aromatic (Pyrrolopyrazine ring) | 110 - 160 | Provides information on the electronic environment of each carbon in the heterocyclic system. |
X-ray Crystallography for Definitive Substitution Pattern Assignment
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of the substitution pattern, confirming the attachment of the carbaldehyde group at the 8-position of the pyrrolopyrazine ring system. This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed and accurate representation of the molecule's geometry in the solid state. While the crystal structure for the specific title compound is not publicly available, X-ray diffraction has been successfully employed to elucidate the structures of related pyrrolo[1,2-a]pyrazine (B1600676) and pyrrolo[1,2-a]benzimidazole derivatives, demonstrating its utility in confirming the connectivity and stereochemistry of this class of compounds.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility, GC-MS analysis can be performed on its more volatile derivatives. This technique is particularly useful for the analysis of complex mixtures and for the identification of impurities. The mass spectrum obtained from GC-MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which can be used to confirm the identity of the compound by comparison with spectral libraries. For instance, GC-MS data is available for the parent compound, Pyrrolo(1,2-a)pyrazine, in the NIST database oregonstate.edu.
High-Resolution Mass Spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of this compound. By measuring the mass-to-charge ratio with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This allows for the unambiguous verification of the molecular formula, C₈H₆N₂O, providing strong evidence for the compound's identity and purity.
| Technique | Information Obtained | Expected m/z for [M+H]⁺ of C₈H₆N₂O |
|---|---|---|
| GC-MS | Molecular weight and fragmentation pattern of volatile derivatives. | Dependent on the derivative. |
| HRMS | Precise mass and molecular formula verification. | 147.0507 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the aldehyde and the aromatic pyrrolopyrazine core. A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. Additionally, the C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The analysis of the FT-IR spectrum for the related pyrazine-2-carboxylic acid has shown characteristic peaks for C=C and C=N stretching vibrations.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aldehyde C-H | Stretching | ~2820 and ~2720 | Weak to Medium |
| Aldehyde C=O | Stretching | 1680 - 1710 | Strong |
| Aromatic C=C and C=N | Stretching | 1400 - 1600 | Medium to Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Analogs
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the study of this compound and its analogs. Its primary application lies in the determination of sample purity, a critical parameter for ensuring the reliability of spectroscopic and biological data. In synthetic chemistry, HPLC is routinely employed to monitor the progress of reactions, identify the formation of byproducts, and assess the purity of the final isolated compound.
The technique is also pivotal for the isolation and purification of novel this compound analogs from complex mixtures. For instance, antimicrobial metabolites derived from Streptomyces species, such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro derivatives, have been successfully purified using HPLC. researchgate.net This allows for the separation of structurally similar compounds, enabling their individual characterization and subsequent evaluation.
A typical HPLC setup for the analysis of these compounds involves a stationary phase, often a silica-based C18 column, and a mobile phase consisting of a mixture of solvents like acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the pyrrolopyrazine core exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolo[1,2-a]pyrazine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical set of starting conditions for method development and may require optimization for specific analogs.
Optical Characterization for Photophysical Properties
The optical characteristics of the pyrrolo[1,2-a]pyrazine scaffold are of significant scientific interest, particularly its fluorescence properties. These properties are highly sensitive to the nature and position of substituents on the core structure, allowing for the fine-tuning of its photophysical behavior.
Derivatives of the pyrrolo[1,2-a]pyrazine core are recognized for their unique emission properties, frequently exhibiting fluorescence in the deep blue region of the visible spectrum. nih.govrsc.orgresearchgate.net This deep blue emission has been observed in various states, including in solution, in the aggregated state, and in the solid state. nih.govrsc.org The development of materials that emit deep blue light is crucial for applications in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Research into benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has shown that these compounds can display strong blue emission. nih.govrsc.orgresearchgate.net The emission characteristics are heavily influenced by substituent effects; for example, the addition of benzene (B151609) or naphthalene (B1677914) groups can shift the emission maxima. nih.gov Some derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where fluorescence intensity is significantly enhanced in the aggregated or solid state compared to the solution state. nih.govacs.org This phenomenon is valuable for overcoming the common issue of aggregation-caused quenching (ACQ) seen in many conventional fluorophores. nih.gov
Table 2: Photophysical Data for Selected Pyrrolo[1,2-a]pyrazine Analogs in DMSO
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Emission Color |
|---|---|---|---|
| 8c | 350 | 450 | Blue |
| 8g | 360 | 475 | Blue |
| 8i | 355 | 460 | Blue |
| 8ai | 345 | 440 | Deep Blue |
Data synthesized from spectral diagrams of related benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. researchgate.net
The intrinsic fluorescence of the pyrrolo[1,2-a]pyrazine scaffold makes it a promising candidate for the development of probes for bioimaging. nih.govnih.gov Effective bioimaging agents require several key attributes, including good cell permeability, low phototoxicity, and bright, stable fluorescence in a biological environment. nih.govrsc.org
Studies on fused polycyclic derivatives have demonstrated that these molecules can possess a combination of desirable properties. For instance, fusing an additional benzene ring to a benzo acs.orgresearchgate.netimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold resulted in a significant increase in blue fluorescence intensity. nih.govrsc.orgresearchgate.net These specific analogs also showed good cell permeability and negligible phototoxicity, indicating their potential as fluorophores for cellular imaging. nih.govrsc.orgresearchgate.net The ability to visualize biological processes within living cells non-invasively is a critical tool in biomedical research, and fluorescent small molecules based on the pyrrolo[1,2-a]pyrazine core represent a valuable class of compounds for such applications. nih.govnih.gov
Theoretical and Computational Studies on Pyrrolo 1,2 a Pyrazine 8 Carbaldehyde
Electronic Structure and Regioselectivity Investigations via Computational Methods
Computational analysis is a powerful tool for probing the electronic characteristics of the pyrrolo[1,2-a]pyrazine (B1600676) system. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. hilarispublisher.comresearchgate.net
By calculating properties like electrostatic potential (ESP) distribution, researchers can identify electron-rich regions of the molecule that are most susceptible to electrophilic attack. researchgate.net For heteroaromatic systems, computational approaches can predict the most nucleophilic positions. researchgate.net One effective method involves the analysis of calculated NMR chemical shifts; the position with the lowest calculated ¹³C or ¹H chemical shift often corresponds to the site with higher electron density and is thus more prone to electrophilic substitution. researchgate.net In cases where this method is not definitive, the analysis of Highest Occupied Molecular Orbital (HOMO) distributions can provide further clarification. researchgate.net Combining these computational techniques offers a high degree of accuracy (>95%) in predicting the regiochemical outcomes of reactions like halogenation. researchgate.net
For the pyrrolo[1,2-a]pyrazine scaffold, these studies are crucial for understanding its basic chemistry and for planning synthetic modifications, such as the introduction of substituents like the 8-carbaldehyde group.
Ab Initio Calculations on Pyrrolo[1,2-a]pyrazine Systems
Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental parameters, provide a detailed picture of the molecular properties of pyrrolo[1,2-a]pyrazine systems. scirp.org These methods are essential for studying non-bonded interactions, particularly the stacking interactions between aromatic rings, which are critical in biological systems and material science. scirp.org
High-level ab initio calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, and Møller-Plesset perturbation theory (MP2), are used to determine accurate interaction energies and preferred geometries of molecular assemblies. scirp.org For instance, studies on aromatic molecules like benzene (B151609) and pyridine (B92270) have shown that methods such as MP2 with appropriate basis sets (e.g., 6-31+G(d,p)) can provide reliable stacking energies. scirp.org These theoretical benchmarks are valuable for understanding the intermolecular forces that govern the behavior of pyrrolo[1,2-a]pyrazine derivatives in various environments. The choice of the level of theory and basis set is critical for accurately capturing dispersion energies, which are a key component of stacking interactions. scirp.org
Table 1: Overview of Computational Methods and Their Applications
| Computational Method | Application | Key Findings/Predictions |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, Regioselectivity | Predicts reaction sites by calculating HOMO orbitals and electrostatic potential. hilarispublisher.comresearchgate.net |
| NMR Shift Calculations | Regioselectivity of electrophilic substitution | The lowest calculated ¹³C/¹H chemical shift correlates with the most reactive site. researchgate.net |
| ***Ab Initio* (e.g., MP2, CCSD(T))** | Stacking interactions, Interaction energies | Provides accurate calculation of non-bonded forces between aromatic rings. scirp.org |
| Molecular Dynamics (MD) Simulations | Ligand-target interactions, Conformational changes | Reveals how ligands bind to proteins and the stability of the complex over time. mdpi.comnih.gov |
| 3D-QSAR (CoMFA, CoMSIA) | Structure-activity relationships | Identifies key structural features required for biological activity. asianpubs.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the complex mechanisms of reactions that form the pyrrolo[1,2-a]pyrazine core. DFT calculations are frequently used to map the potential energy surfaces of reaction pathways, allowing for the characterization of stationary points like intermediates and transition states. hilarispublisher.com
For example, the synthesis of pyrrolopyrazines via the Paal-Knorr reaction has been modeled using DFT (B3LYP functional with 6-31G* basis sets) to understand the mechanism in detail. hilarispublisher.com Such studies involve optimizing the geometries of reactants, intermediates, transition states, and products. hilarispublisher.com Vibrational frequency calculations are then performed to confirm that transition states have a single imaginary frequency and that minima have none. hilarispublisher.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the intended reactant and product. hilarispublisher.com Another studied mechanism is the [3+2] cycloaddition reaction, where Molecular Electron Density Theory (MEDT) has been used to investigate the polar character and stereoselectivity of the reaction, confirming that the process is diastereoselective. scispace.com These theoretical investigations provide a step-by-step view of bond-forming and bond-breaking processes that are often difficult to observe experimentally.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. For pyrrolo[1,2-a]pyrazine derivatives, MD simulations provide critical insights into how these ligands interact with biological targets, such as proteins. mdpi.comnih.gov
Starting with a docked complex of the ligand and protein, MD simulations can assess the stability of the binding pose and explore the conformational changes that occur within the protein's active site upon ligand binding. mdpi.com A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. The most frequent interactions include hydrogen bonds to the pyrazine (B50134) nitrogen atoms (acting as acceptors) and weak hydrogen bonds involving pyrazine hydrogens (acting as donors). nih.gov Other significant interactions are π-stacking, coordination to metal ions, and halogen bonds. nih.gov MD simulations can track these interactions over nanoseconds or longer, providing a dynamic view of the ligand-receptor complex and helping to rationalize the ligand's biological activity. mdpi.com
Computational Mutation Studies for Identifying Crucial Amino Acids in Binding
Building upon the insights from docking and molecular dynamics, in silico mutation studies can be performed to pinpoint the specific amino acids that are critical for ligand binding. This technique involves computationally mutating residues in the protein's binding site and evaluating the effect of each mutation on the ligand's binding affinity. nih.gov
By altering amino acids (e.g., changing their size, charge, or polarity) and then recalculating binding energies or running further short MD simulations, researchers can identify key residues that form essential hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the pyrrolo[1,2-a]pyrazine ligand. nih.gov This approach can explain why certain derivatives have higher activity than others and can guide the design of new, more potent compounds by modifying the ligand to better interact with the identified crucial residues. nih.gov While specific mutation studies on Pyrrolo[1,2-a]pyrazine-8-carbaldehyde are not detailed in the available literature, this is a standard and powerful computational approach for structure-based drug design. nih.gov
Biological and Medicinal Chemistry Applications of Pyrrolo 1,2 a Pyrazine 8 Carbaldehyde and Its Derivatives
Antimicrobial Activity Research
Pyrrolo[1,2-a]pyrazine (B1600676) derivatives have shown notable efficacy against a range of microbial pathogens. researchgate.net The inherent bioactivity of this scaffold makes it a promising starting point for the development of new antimicrobial agents.
Antibacterial Efficacy and Proposed Mechanisms (e.g., Enzyme Inhibition, Membrane Disruption)
Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated significant antibacterial properties. researchgate.netresearchgate.net For instance, the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govrsc.org Studies have determined its minimum inhibitory concentration (MIC) to be 15 ± 0.172 mg L−1 and its minimum bactericidal concentration (MBC) to be 20 ± 0.072 mg L−1 against this challenging pathogen. nih.gov While the precise mechanisms of action for many pyrrolopyrazine derivatives are still under investigation, it is thought that they may act by inhibiting essential enzymes or disrupting bacterial cell membranes. researchgate.net
An in-silico study examining the antibacterial efficiency of pyrrolo[1,2-a]pyrazine-1,4-dione showed higher binding energy and inhibition rates against Staphylococcus epidermis compared to a control, suggesting a potential mechanism involving interference with key cellular processes. nih.gov
| Compound | Target Organism | Activity | Reported Concentration |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant Staphylococcus aureus | MIC | 15 ± 0.172 mg L−1 |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant Staphylococcus aureus | MBC | 20 ± 0.072 mg L−1 |
Antifungal Properties (e.g., against Candida species, Ergosterol Synthesis Inhibition)
Certain pyrrolo[1,2-a]pyrazine derivatives have also exhibited antifungal activity. researchgate.net An in-silico analysis of pyrrolo[1,2-a]pyrazine-1,4-dione demonstrated a higher binding energy and inhibition rate against Candida albicans when compared to Staphylococcus epidermis, indicating its potential as an antifungal agent. nih.gov
The mechanism of antifungal action for some heterocyclic compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.govmdpi.com Azole antifungal drugs, for example, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production. mdpi.com This disruption of the cell membrane leads to fungal cell death. While not definitively proven for all pyrrolopyrazine derivatives, interference with ergosterol synthesis is a plausible mechanism for their observed antifungal effects. nih.gov
| Compound | Target Organism | Proposed Mechanism | Supporting Evidence |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Candida albicans | Inhibition of key cellular processes | In-silico modeling showing high binding energy and inhibition rates nih.gov |
Quorum Sensing Inhibition Potential
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govfrontiersin.org Inhibiting this pathway is a promising strategy to combat bacterial infections without promoting antibiotic resistance. frontiersin.orgmdpi.com Derivatives of pyrrolo[1,2-a]pyrazine have been identified as potential quorum sensing inhibitors. researchgate.net
Specifically, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Exiguobacterium indicum, has demonstrated significant anti-quorum sensing activity against Chromobacterium violaceum and has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. frontiersin.org This compound was found to decrease swimming and swarming motility and regulate the production of virulence factors such as pyocyanin, rhamnolipid, elastase, and protease in P. aeruginosa. frontiersin.orgnih.gov
Antitumor and Anticancer Investigations
The pyrrolo[1,2-a]pyrazine scaffold has also been a focus of anticancer drug discovery. researchgate.net Various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis.
Kinase Inhibition Profiles (e.g., PIM Kinase, c-Met, VEGFR, AAK1)
Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. ruspoj.comresearchgate.net Consequently, they are important targets for anticancer therapies. Several pyrrolo[1,2-a]pyrazine derivatives have been identified as kinase inhibitors.
A novel series of pyrrolo[1,2-a]pyrazinones have been discovered as inhibitors of PIM kinases, with initial hits showing IC50 values in the low micromolar range. researchgate.net Further optimization led to the discovery of a potent PIM kinase inhibitor with excellent selectivity. researchgate.net
Other related pyrrolopyrazine structures have been investigated for their inhibitory activity against a range of kinases including c-Met, VEGFR, and Adaptor protein 2-associated kinase 1 (AAK1). nih.govnih.gov For example, pyrrolo[2,1-f] researchgate.netnih.govplu.mxtriazines have been developed as potent inhibitors of AAK1 for the potential treatment of neuropathic pain. nih.gov
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Various Cell Lines
Derivatives of pyrrolo[1,2-a]pyrazine have shown the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. mdpi.com
One study revealed that the compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as 3h) exhibited potent anticancer activity. nih.gov This compound significantly inhibited cell viability in prostate cancer cells (PC-3) and breast cancer cells (MCF-7) with IC50 values of 1.18 ± 0.05 μM and 1.95 ± 0.04 μM, respectively. plu.mxnih.gov Furthermore, compound 3h was found to reduce cell migration and induce apoptosis through the activation of caspase-3 and the cleavage of PARP in both PC-3 and MCF-7 cells. plu.mxnih.gov
Another investigation into a library of pyrrolo[1,2-a]pyrazine derivatives found that a compound with a 2,4-dimethoxyphenyl group potently inhibited the survival of human lymphoma U937 cells. nih.gov
| Compound | Cell Line | Activity | IC50 Value | Mechanism |
|---|---|---|---|---|
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | PC-3 (Prostate Cancer) | Inhibition of cell viability | 1.18 ± 0.05 μM | Induction of apoptosis via caspase-3 activation and PARP cleavage plu.mxnih.gov |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | MCF-7 (Breast Cancer) | Inhibition of cell viability | 1.95 ± 0.04 μM | Induction of apoptosis via caspase-3 activation and PARP cleavage plu.mxnih.gov |
| Pyrrolo[1,2-a]pyrazine derivative with 2,4-dimethoxyphenyl group | U937 (Human Lymphoma) | Inhibition of cell survival | Not specified | Associated with the FTase-p38 signaling axis nih.gov |
Selective Antagonism of mGluR5 Receptors
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net The synthesis and structure-activity relationship (SAR) of a series of phenylethynyl-pyrrolo[1,2-a]pyrazines have been explored, revealing their potential in modulating this key receptor, which is a therapeutic target for various neurological and psychiatric disorders. nih.govasianpubs.org
These molecules function as non-competitive antagonists, offering a distinct mechanism from competitive antagonists that directly compete with the endogenous ligand, glutamate. nih.gov Research in this area has provided valuable insights into the substitution patterns tolerated by the mGluR5 receptor, aiding in the design of new, highly selective antagonists. nih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to elucidate the essential structural features required for antagonistic activity. asianpubs.org These computational models have highlighted key molecular interactions that govern the potency of these compounds. asianpubs.org
Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a significant target in therapeutic research, particularly in oncology. researchgate.netnih.gov Derivatives of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one have been discovered as highly potent and selective inhibitors of BET bromodomains. researchgate.netnih.gov These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in transcriptional activation. researchgate.net
The development of these inhibitors began with the identification of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a novel binder to BET bromodomains. nih.gov This fragment was subsequently incorporated into the scaffold of existing inhibitors, leading to the generation of a series of highly potent compounds. researchgate.netnih.gov Further optimization of these molecules for drug-like properties resulted in the discovery of preclinical candidates. nih.gov
One notable derivative, compound 38 (6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a] pyrazin-1(2H)-one), demonstrated exceptional selectivity for the BET bromodomain family over other bromodomains. researchgate.netnih.gov For instance, compound 38 showed an approximately 1500-fold selectivity for BRD4(1) over the EP300 bromodomain, a significant improvement compared to the parent compound ABBV-075, which had a 63-fold selectivity. nih.gov In preclinical models, this compound achieved complete tumor growth inhibition with good tolerability. nih.gov The mechanism of selectivity for such pyrrolopyridone analogues targeting the second bromodomain (BD2) has been investigated using molecular dynamics simulations, revealing that the binding difference is primarily enthalpy-driven. nih.gov
| Compound | Target | Selectivity (BRD4(1) vs. EP300) | Note |
| ABBV-075 | Pan-BET | 63-fold | A pan-bromodomain inhibitor that binds to the acetylated lysine site of BET proteins. nih.govnih.gov |
| Compound 38 | BET Bromodomains | ~1500-fold | A highly selective preclinical candidate derived from the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. nih.gov |
Anxiolytic Effects Research
The pyrrolo[1,2-a]pyrazine nucleus has been utilized in the design of novel ligands for the 18-kDa translocator protein (TSPO), a target for anxiolytic agents. researchgate.netnih.gov A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were synthesized and evaluated for their anxiolytic-like activity in established animal models. nih.gov
In preclinical studies using the open field and elevated plus maze tests, several compounds demonstrated significant anxiolytic effects at low doses (0.1-1.0 mg/kg), with efficacy comparable to the reference drug diazepam. researchgate.netnih.gov The involvement of the TSPO receptor in the mechanism of action was confirmed through antagonism studies. The anxiolytic effect of the most active compound was blocked by PK11195, a selective TSPO inhibitor. nih.gov
A lead compound, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide , was identified for its consistent anti-anxiety activity across a wide dose range in multiple tests, marking it as a candidate for further development. researchgate.net These findings underscore the potential of the pyrrolo[1,2-a]pyrazine scaffold in developing new therapeutic agents for anxiety disorders. researchgate.netnih.gov
Anti-inflammatory and Antioxidant Properties
Compounds featuring the pyrrolopyrazine scaffold have demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties. researchgate.nettandfonline.com The fusion of pyrrole (B145914) and pyrazine (B50134) rings creates a unique chemical structure that has been explored for its therapeutic potential in inflammatory conditions. researchgate.net
Specific derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and tested for their ability to modulate inflammatory pathways. In one study, three derivatives were synthesized via a Pd-catalyzed intermolecular cycloisomerization reaction. scientific.net These compounds exhibited moderate in vitro anti-inflammatory effects, showing inhibition of Interleukin-6 (IL-6) production by 43-59% at a concentration of 50 μM. scientific.net
While the broader class of pyrazine derivatives is known to possess anti-inflammatory and antioxidant activity, the specific mechanisms for many pyrrolo[1,2-a]pyrazine compounds are still under investigation. researchgate.netmdpi.com Research suggests that these compounds may interfere with the production of pro-inflammatory cytokines, positioning them as potential leads for the development of new anti-inflammatory agents. tandfonline.comscientific.net
| Compound Type | Bioactivity | Research Finding |
| Pyrrolo[1,2-a]pyrazine derivatives | Anti-inflammatory | Showed moderate inhibition (43-59%) of IL-6 production at 50 μM. scientific.net |
| Paeonol-pyrazine hybrids | Anti-inflammatory | A derivative showed 56.32% inhibitory activity against LPS-induced nitric oxide overexpression. mdpi.com |
| Pyrrolopyrazine derivatives | General Bioactivities | Known to exhibit anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. researchgate.net |
Central Nervous System (CNS) Effects
Beyond their anxiolytic potential, pyrrolo[1,2-a]pyrazine derivatives have been investigated for other effects within the central nervous system (CNS). Notably, research has focused on their anticonvulsant properties and their potential role in neurodegenerative diseases. nih.govacs.org
Novel, chiral derivatives of pyrrolo[1,2-a]pyrazine with aromatic substituents have been synthesized and evaluated for their efficacy in animal models of epilepsy. nih.gov These compounds showed high activity in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.gov One of the most active derivatives displayed a median effective dose (ED₅₀) of 32.24 mg/kg in the 6 Hz model, which represents pharmacoresistant limbic seizures. nih.gov
Furthermore, hybrids of benzo[d]imidazole and pyrrolo[1,2-a]pyrazine have been studied for their potential therapeutic effects in Alzheimer's disease. acs.org In a transgenic mouse model of the disease, oral administration of these hybrid compounds led to a significant reduction in amyloid-β (Aβ) plaques and oligomers in the hippocampus. acs.org These findings suggest that the pyrrolo[1,2-a]pyrazine scaffold can be a valuable template for developing agents that target CNS disorders.
Structure-Activity Relationship (SAR) Studies for Pyrrolo[1,2-a]pyrazines
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrrolo[1,2-a]pyrazine derivatives, SAR studies have provided key insights for various biological activities, although the scaffold remains relatively under-researched in this regard. researchgate.net
For Anticonvulsant Activity:
Stereochemistry: A preliminary SAR study on perhydropyrrolo[1,2-a]pyrazine derivatives revealed that the (S,S) absolute configuration on the stereogenic centers is necessary for high anticonvulsant activity. nih.gov
Core Structure: The presence of an annulated pyrrolidine ring, an imide moiety, and a benzene (B151609) ring at the C-4 position of the core structure were identified as important for activity. nih.gov
Substitution Pattern: In another series, high activity in MES and scMET tests was associated with meta-substituted analogs of chiral derivatives with aromatic substituents at carbon C-4. nih.gov
For mGluR5 Antagonism:
3D-QSAR analysis of phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists indicated that:
Electropositive groups on the aromatic (Ar) substituent are beneficial. asianpubs.org
A hydrogen bond acceptor on the R substituent enhances activity. asianpubs.org
Bulky substituents at the R and Ar positions are not favored. asianpubs.org
A hydrophilic group on the R substituent can improve biological activity. asianpubs.org
These studies help guide the rational design of new pyrrolo[1,2-a]pyrazine derivatives with improved potency and selectivity for their respective biological targets.
Mechanism of Action Studies
The mechanisms of action for pyrrolo[1,2-a]pyrazine derivatives are diverse and depend on their specific structural features and biological targets. While the exact mechanisms for some of their effects are still not fully understood, research has clarified the pathways for several key activities. researchgate.netresearchgate.net
BET Bromodomain Inhibition: As inhibitors of BET proteins, these derivatives function by binding to the acetylated lysine binding pockets of bromodomains (BD1 and BD2). nih.gov This action prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes like c-MYC. researchgate.net The selectivity of certain derivatives for BD2 over BD1 is believed to be driven by enthalpy differences in binding interactions. nih.gov
mGluR5 Antagonism: The phenylethynyl-pyrrolo[1,2-a]pyrazine series acts as non-competitive antagonists. nih.govresearchgate.net This means they bind to an allosteric site on the mGluR5 receptor, rather than the glutamate binding site, to inhibit its function.
Anxiolytic Effects: The anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides is mediated through their interaction with the 18-kDa translocator protein (TSPO), a mitochondrial protein implicated in steroidogenesis and anxiety regulation. nih.gov The antagonism of their effects by a selective TSPO inhibitor confirms this mechanism. nih.gov
Anti-inflammatory Action: The anti-inflammatory properties of some derivatives have been linked to the inhibition of pro-inflammatory mediators. For example, certain compounds have been shown to reduce the production of the cytokine IL-6. scientific.net
Antimicrobial Action: Some derivatives, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), are thought to exert antibacterial effects by degrading the cell wall and disrupting the cell membrane of bacteria. researchgate.net
Elucidation of Molecular Targets and Pathways
The pyrrolopyrazine scaffold is a recurring motif in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and kinase-inhibitory effects. researchgate.net While the precise molecular targets of pyrrolo[1,2-a]pyrazine-8-carbaldehyde are not extensively detailed in publicly available research, studies on its derivatives provide insight into the pathways they are likely to modulate. For instance, certain pyrrolo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in the T-cell signaling pathway. nih.gov
Derivatives of the broader pyrrolopyrimidine class, a related heterocyclic system, have shown activity against a variety of targets, further highlighting the potential of such scaffolds. These include enzymes and receptors involved in cancer and viral infections. semanticscholar.org The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives has been linked to the FTase-p38 signaling axis. nih.gov
Specific Enzyme and Receptor Inhibition Mechanisms
The pyrrolo[1,2-a]pyrazine core has been successfully utilized to develop inhibitors for several enzymes and receptors.
Kinase Inhibition : A notable area of investigation for pyrrolopyrazine derivatives is their activity as kinase inhibitors. researchgate.net For example, a series of novel pyrrole derivatives have been synthesized and shown to be potent inhibitors of lymphocyte-specific kinase (Lck), with some analogs exhibiting IC50 values below 10 nM. nih.gov Additionally, tricyclic pyrrolopyrazines have been explored as a core for developing Jak kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition : Pyrrolopyrazine carboxamide derivatives have been discovered as potent and selective inhibitors of FGFR2 and FGFR3. nih.govacs.org One such compound demonstrated the ability to overcome common inhibitor-resistance mutations. nih.govacs.org The inhibitory activity of these compounds is time-dependent, a characteristic of covalent inhibitors. acs.org
Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Certain fused heterocycles derived from pyrazines have been evaluated as DPP-IV inhibitors for the treatment of type 2 diabetes. One derivative, a phosphate salt of a triazolopyrazine compound, was found to be an effective and orally active DPP-IV inhibitor with an IC50 of 18 nM.
Human Renin Inhibition : Innovative derivatives of 1,2,4-triazolo[4,3-a]pyrazine have demonstrated potent human renin inhibitory activity, with some compounds exhibiting IC50 values of less than 1 nM.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism : Phenylethynyl-pyrrolo[1,2-a]pyrazines have been studied as mGluR5 antagonists, which are of interest for treating cocaine-seeking behavior. asianpubs.org
The following table summarizes the inhibitory activities of various pyrrolo[1,2-a]pyrazine derivatives against specific enzymes and receptors.
| Derivative Class | Target | Activity (IC50) | Reference |
| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | <10 nM | nih.gov |
| Pyrrolopyrazine carboxamides | FGFR2/3 | Potent inhibition | nih.govacs.org |
| Triazolopyrazine derivative | Dipeptidyl Peptidase IV (DPP-IV) | 18 nM | |
| 1,2,4-triazolo[4,3-a]pyrazine derivatives | Human Renin | <1 nM |
Methodological Considerations in Biological Activity Studies
Addressing Low Reproducibility and Importance of Standardization (e.g., CLSI Guidelines)
The reproducibility of in vitro antimicrobial susceptibility testing is crucial for the reliable evaluation of novel compounds like this compound and its derivatives. A lack of standardized methods can lead to significant variations in results between different laboratories. myprotecht.comwoah.org To address this, organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines for antimicrobial susceptibility testing. wisdomlib.orgclsi.orgiacld.comnih.gov Adherence to these standards ensures that results are accurate, reliable, and comparable across different studies. woah.orgwisdomlib.org
The CLSI provides detailed protocols for various susceptibility testing methods, including disk diffusion and broth dilution, which determine the minimal inhibitory concentration (MIC) of an antimicrobial agent. apec.orgnih.govchainnetwork.org These guidelines specify standardized conditions for media, incubation, and quality control, which are essential for obtaining reproducible data. woah.org For instance, the CLSI document M100 provides performance standards for antimicrobial susceptibility testing. iacld.comchainnetwork.org The use of standardized methods is critical for the preclinical evaluation of new drug candidates and for providing reliable data to clinicians. chainnetwork.org
Validation of Activities Using Orthogonal Assays (e.g., Time-Kill Kinetics)
To confirm the biological activity of a compound and eliminate false positives, it is essential to use orthogonal assays. creative-biolabs.comrevvitysignals.com These are assays that measure the same biological endpoint but use a different technology or principle. creative-biolabs.comrevvitysignals.comcellsignal.com This approach is recommended by regulatory bodies to strengthen analytical data. revvitysignals.com For example, if a primary screen identifies a compound as an inhibitor of a particular enzyme, an orthogonal assay using a different detection method can be used to confirm this activity. creative-biolabs.com
A widely used orthogonal assay in antimicrobial research is the time-kill kinetics assay. oup.comemerypharma.comnelsonlabs.com This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time. emerypharma.comnelsonlabs.com It can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.com A bactericidal effect is typically defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL. emerypharma.com Time-kill assays are performed according to standardized guidelines, such as those from the CLSI. oup.comemerypharma.com The data from these assays are valuable for understanding the pharmacodynamics of a new antimicrobial agent. nih.govnih.gov
Drug Discovery and Development Potential
This compound as a Scaffold for Novel Drug Candidates
The pyrrolo[1,2-a]pyrazine scaffold is considered an attractive starting point for the design and synthesis of new drug candidates. researchgate.net Its rigid bicyclic structure provides a good framework for the introduction of various substituents to modulate pharmacological activity. The diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme inhibitory effects, underscore its potential in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net
Nitrogen-containing heterocyclic compounds, such as pyrrolopyrazines, are prevalent in many natural products and pharmaceuticals. researchgate.net The pyrrolidine ring, a component of the pyrrolopyrazine system, is a core structure in many biologically active molecules. nih.gov The versatility of the pyrazole (B372694) scaffold, another related nitrogen-containing heterocycle, in drug development has also been well-documented. mdpi.com Similarly, the imidazo[1,2-a]pyrazine scaffold is recognized for its broad utility in drug development. rsc.org The demonstrated ability to synthesize a wide range of pyrrolo[1,2-a]pyrazine derivatives allows for the creation of chemical libraries for screening against various biological targets. nih.govresearchgate.net
Lead Compound Identification and Druggability Optimization
The pyrrolo[1,2-a]pyrazine core structure represents a versatile scaffold for the identification of novel lead compounds in drug discovery. The process of identifying a promising lead compound often begins with high-throughput screening of compound libraries, followed by a meticulous process of optimization to enhance its drug-like properties, a concept known as druggability.
A notable example of this approach involves the discovery of a series of pyrrolo[1,2-a]pyrazinones as potent inhibitors of PIM kinases, which are implicated in cancer. Initial screening efforts identified a pyrrolopyrazinone hit with low micromolar inhibitory activity. This initial compound served as a crucial starting point for a rational optimization strategy. Guided by the crystal structure of the initial hit in complex with the PIM1 kinase domain, medicinal chemists were able to design and synthesize a series of derivatives with improved potency and selectivity. This structure-guided design led to the discovery of a compound, designated as 15a, which exhibited excellent potency against PIM kinases and high selectivity against a broad panel of other kinases.
The optimization process for this class of compounds involved systematic modifications to the pyrrolopyrazinone core to explore the structure-activity relationship (SAR). These studies, coupled with the evaluation of pharmacokinetic properties, were instrumental in advancing the lead series. The cellular activity of these optimized compounds was also confirmed through their ability to inhibit cell growth and modulate downstream targets of the PIM kinases. This successful lead optimization campaign underscores the potential of the pyrrolo[1,2-a]pyrazine scaffold in generating drug candidates with desirable pharmacological profiles.
While specific lead identification and optimization data for this compound is not extensively documented in publicly available research, the principles derived from the study of related pyrrolopyrazinones can be applied. The aldehyde functional group at the 8-position of the pyrrolopyrazine ring offers a reactive handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for screening and subsequent optimization.
Table 1: Key Aspects of Lead Optimization for Pyrrolo[1,2-a]pyrazine Derivatives
| Optimization Parameter | Description | Example from Pyrrolopyrazinone PIM Kinase Inhibitors |
| Potency | The concentration of the compound required to elicit a specific biological response. | Optimization led to compound 15a with low nanomolar IC50 values against PIM kinases. |
| Selectivity | The ability of a compound to interact with a specific target over other related targets. | Compound 15a demonstrated high selectivity against a large panel of kinases. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties of a compound. | SAR studies included the evaluation of pharmacokinetic data to improve drug-like properties. |
| Cellular Activity | The effect of the compound in a cellular context, confirming its mechanism of action. | Optimized compounds showed inhibition of cell growth and modulation of downstream targets. |
Implications for Boron-Based Drug Development
Boron-containing compounds have emerged as a significant class of therapeutic agents, with their unique chemical properties offering novel mechanisms of action. The incorporation of boron into organic molecules can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Boronic acids and their derivatives, in particular, are known to form reversible covalent bonds with serine, threonine, and cysteine residues in target proteins, making them effective enzyme inhibitors.
The development of boron-based drugs has seen considerable success with the approval of agents like bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma, and tavaborole (Kerydin®), an antifungal agent. These successes have spurred further interest in the design and synthesis of novel boron-containing heterocycles.
While there are no specific reports on the development of boron-based drugs derived from this compound, the pyrrolopyrazine scaffold presents an attractive framework for the incorporation of boron-containing functionalities. The aldehyde group of this compound could serve as a synthetic precursor for the introduction of a boronic acid group or other boron-containing moieties.
The potential for developing boron-based pyrrolopyrazine derivatives opens up new avenues for targeting a wide range of diseases. For instance, the ability of boronic acids to inhibit serine proteases could be exploited to develop novel anticoagulants or anti-inflammatory agents based on the pyrrolopyrazine scaffold. Furthermore, the unique properties of boron could be leveraged to design compounds with novel mechanisms of action against various therapeutic targets.
Table 2: Examples of FDA-Approved Boron-Containing Drugs and Their Mechanisms
| Drug Name (Brand Name) | Chemical Class | Mechanism of Action | Therapeutic Area |
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | Reversible inhibitor of the 26S proteasome | Oncology (Multiple Myeloma) |
| Tavaborole (Kerydin®) | Oxaborole | Inhibitor of leucyl-tRNA synthetase | Antifungal (Onychomycosis) |
| Crisaborole (Eucrisa®) | Benzoxaborole | Phosphodiesterase 4 (PDE4) inhibitor | Anti-inflammatory (Atopic Dermatitis) |
The exploration of boron-containing pyrrolopyrazine derivatives represents a promising area for future research in medicinal chemistry.
Thrombin Inhibitory Activity of Pyrrolopyrazine Derivatives
Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thrombotic disorders. The search for novel, potent, and selective thrombin inhibitors is an active area of drug discovery.
While the direct thrombin inhibitory activity of this compound has not been specifically reported, the broader class of nitrogen-containing heterocyclic compounds has been explored for anticoagulant properties. For instance, derivatives of pyrroloquinazolines, which share a similar fused heterocyclic core with pyrrolopyrazines, have been identified as novel small molecule inhibitors of the thrombin receptor (protease-activated receptor-1 or PAR-1). nih.gov Structure-activity relationship studies on these compounds have led to the identification of potent antagonists with IC50 values in the nanomolar range. nih.gov
The development of direct thrombin inhibitors has led to clinically successful drugs like dabigatran etexilate. The design of these inhibitors often involves creating molecules that can effectively interact with the active site of thrombin. The pyrrolopyrazine scaffold, with its potential for diverse functionalization, could serve as a template for the design of new thrombin inhibitors. The aldehyde functionality in this compound could be chemically modified to introduce moieties known to interact with the key pockets of the thrombin active site.
Further investigation into the thrombin inhibitory potential of pyrrolopyrazine derivatives is warranted. Screening of a library of such compounds, followed by structure-based design and optimization, could lead to the discovery of novel anticoagulants with improved efficacy and safety profiles.
Table 3: Key Enzymes in the Coagulation Cascade and Examples of Inhibitors
| Enzyme | Function in Coagulation | Example of an Inhibitor |
| Thrombin (Factor IIa) | Converts fibrinogen to fibrin, activates platelets | Dabigatran |
| Factor Xa | Activates prothrombin to thrombin | Rivaroxaban, Apixaban |
| Factor XIa | Activates Factor IX in the intrinsic pathway | Investigational inhibitors |
The exploration of pyrrolopyrazine derivatives as potential thrombin inhibitors represents a promising avenue for the development of new antithrombotic agents.
Materials Science Applications of Pyrrolo 1,2 a Pyrazine Derivatives
Harnessing Unique Photophysical Properties and Light Emission
Pyrrolo[1,2-a]pyrazine (B1600676) derivatives exhibit distinctive photophysical characteristics, making them valuable components in optoelectronic materials. A modular approach has been developed to synthesize polycyclic N-fused heteroaromatics, specifically benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov These compounds display notable optical properties, characterized by absorption maxima between 320–360 nm and emission maxima in the blue region of the spectrum, from 400–450 nm, when measured in dimethyl sulfoxide (B87167) (DMSO). nih.gov
A significant finding is the deep blue emission observed in the aggregated and solid states of certain derivatives, a property that is highly sought after for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Blue emissive materials are crucial for full-color displays and lighting, but stable and efficient blue emitters are relatively rare. nih.gov Some of these synthesized compounds, such as 8c, 8g, and 8i, demonstrate aggregation-induced blue-shifted emission, which is particularly valuable for OLED technology. nih.gov
The emission properties are heavily influenced by the molecular structure, showing a dramatic substituent effect. For instance, derivatives without an aromatic ring at the C6 position exhibit strong blue emission in solution but are non-emissive in the solid state due to aggregation-caused quenching (ACQ). nih.gov Conversely, the addition of benzene (B151609) or naphthalene (B1677914) groups at this position can decrease emission intensity while red-shifting the emission maxima. nih.gov
Relatedly, studies on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have revealed environmentally responsive fluorescence and aggregation-induced emission (AIE), where fluorescence is enhanced in an aggregated state. bohrium.comresearchgate.net This AIE phenomenon is critical for developing highly emissive materials in the solid state. bohrium.com
Table 1: Photophysical Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Compound Group | Key Structural Feature | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Key Emission Characteristics | Potential Application |
| Group A (4BP) | Benzo bohrium.comnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold | ~320–360 | ~400–450 | Strong blue emission in solution (e.g., 8ai); ACQ in solid state. | Bioimaging |
| Group A (Substituted) | Benzene or naphthalene at C6 position | ~320–360 | Red-shifted | Decreased emission intensity. | Materials research |
| Specific Derivatives | Compounds 8c, 8g, 8i | - | - | Aggregation-induced blue-shifted emission in solid/nanoaggregated states. | OLEDs |
Exploration for Novel Materials with Specific Optical or Electronic Properties
The versatility of the pyrrolo[1,2-a]pyrazine scaffold extends to the broader field of materials science, where it is being explored for the creation of novel materials with specific optical and electronic functions. researchgate.net The inherent properties of these nitrogen-containing heterocycles make them attractive building blocks for organic materials used in electronics and photonics. researchgate.net
Research into related pyrrolo[1,2-a]quinoxaline derivatives highlights their potential as a new class of nitrogen-containing skeletons for optoelectronic materials. bohrium.com By conjugating benzene or thiophene (B33073) rings to the core structure, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This tuning of the electronic structure directly impacts photophysical properties such as emission wavelength and photoluminescence quantum yield, allowing for the rational design of materials with desired characteristics. acs.org The development of bipolar host materials based on a pyrrolo[1,2-a]quinoxaline acceptor unit for use in phosphorescent OLEDs (PhOLEDs) further demonstrates the potential of this compound class in advanced electronic applications. researchgate.net
Natural Occurrence and Chemical Ecology of Pyrrolopyrazines
Isolation from Microbes (e.g., Streptomyces spp.) and Other Biological Sources
A substantial number of pyrrolo[1,2-a]pyrazine (B1600676) derivatives have been isolated from diverse microbial populations, with the genus Streptomyces being a particularly prolific source. These bacteria, known for their ability to produce a wide array of secondary metabolites, synthesize various analogs of the pyrrolo[1,2-a]pyrazine core structure. mdpi.comasiapharmaceutics.info In addition to Streptomyces, other bacteria such as Bacillus species have also been identified as producers of these compounds. nih.gov
One of the most frequently isolated compounds is Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- and its derivatives. For instance, a novel strain, Streptomyces mangrovisoli MUSC 149T, isolated from mangrove soil, was found to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. nih.gov Similarly, Streptomyces sp. VITPK9, isolated from a brine spring, has been reported to produce derivatives of this compound, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. asiapharmaceutics.info
The isolation of these compounds typically involves cultivation of the microbial strain in a suitable fermentation medium, followed by extraction of the culture broth with organic solvents. Subsequent chromatographic techniques are then employed to purify the individual compounds. The structural elucidation of these molecules is achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Below is an interactive data table summarizing the isolation of some representative Pyrrolo[1,2-a]pyrazine derivatives from microbial sources.
| Compound Name | Producing Organism | Source of Isolation |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli | Mangrove soil nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Brine spring asiapharmaceutics.info |
| Cyclo-(L-Leu-L-Pro) | Streptomyces fungicidicus | Deep-sea sediment researchgate.net |
| Cyclo-(L-Phe-L-Pro) | Streptomyces fungicidicus | Deep-sea sediment researchgate.net |
| Cyclo-(L-Val-L-Pro) | Streptomyces fungicidicus | Deep-sea sediment researchgate.net |
| Actinozine A | Streptomyces species Call-36 | Marine Sponge (Callyspongia sp.) mdpi.com |
Significance in Natural Products Chemistry and Biosynthesis
The pyrrolo[1,2-a]pyrazine core, and specifically its diketopiperazine (DKP) derivatives, are of considerable interest in natural products chemistry due to their diverse and potent biological activities. researchgate.net These compounds have been shown to possess antimicrobial, antifungal, and antioxidant properties, suggesting their potential as lead compounds in drug discovery. researchgate.netresearchgate.net The rigid bicyclic structure of the pyrrolopyrazine scaffold provides a unique template for chemical modifications, which can lead to the generation of novel bioactive molecules.
The biosynthesis of the pyrrolo[1,2-a]pyrazine-1,4-dione scaffold, a common structural motif, is believed to originate from the condensation of two amino acids to form a diketopiperazine ring. This initial step is catalyzed by enzymes such as nonribosomal peptide synthetases (NRPSs) or, more recently discovered, cyclodipeptide synthases (CDPSs). nih.gov These enzymes facilitate the formation of the cyclic dipeptide core from aminoacyl-tRNA substrates. nih.gov
Following the formation of the initial diketopiperazine, a series of enzymatic modifications, including oxidations, reductions, and cyclizations, are thought to occur to yield the final pyrrolo[1,2-a]pyrazine structure. While the general pathway involving diketopiperazine formation is established, the specific enzymatic machinery responsible for the subsequent cyclization to form the fused pyrrole (B145914) ring in Streptomyces and other organisms is an area of active investigation.
The production of these secondary metabolites is often linked to the life cycle of the producing organism and is influenced by environmental cues. In Streptomyces, the synthesis of such compounds typically coincides with the onset of sporulation and is often triggered by nutrient limitation or the presence of competing microorganisms. nih.gov This suggests that pyrrolopyrazines play a role in the chemical ecology of these bacteria, likely serving as signaling molecules or as chemical defense agents in their natural habitats. nih.govmdpi.com The antimicrobial properties of many isolated pyrrolopyrazines support their role in mediating competitive interactions within complex microbial communities. researchgate.netnih.gov
Q & A
Q. What are the most efficient synthetic routes to pyrrolo[1,2-a]pyrazine-8-carbaldehyde?
The compound can be synthesized via a one-step method involving propargylamine addition to 2-(acylethynyl)pyrroles , followed by base-catalyzed intramolecular cyclization (Cs₂CO₃). This approach avoids multi-step protocols and achieves moderate-to-high yields (65–85%) under mild conditions . Alternative routes include Pd-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides, enabling scaffold diversification .
Q. How can regioselectivity in electrophilic functionalization of this compound be controlled?
Regioselectivity in acetylation or formylation is influenced by substituent effects. For example, electron-donating groups (e.g., 4-methoxyphenyl) at position 3 direct electrophilic attack to C6, while electron-withdrawing groups favor C7. This is confirmed by ¹H/¹³C NMR and X-ray crystallography to assign substitution patterns .
Q. What analytical techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
- GC-MS for volatile derivatives (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) .
- FT-IR and NMR to confirm functional groups and regiochemistry .
- HPLC for purity assessment and isolation of bioactive analogs .
Advanced Research Questions
Q. How do structural modifications of this compound impact biological activity?
- Antimicrobial activity : Introduction of halogen substituents (e.g., Cl, Br) at C3 enhances activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
- Antioxidant properties : Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives exhibit DPPH radical scavenging (IC₅₀: 25–40 µM) via N-methylpropyl side chains .
- Cytotoxicity : Substituents like nitro groups reduce viability in cancer cell lines (IC₅₀: 10–50 µM) .
Q. What strategies resolve contradictions in reported synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?
Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃). For example, Cs₂CO₃ improves cyclization efficiency by 20–30% compared to weaker bases . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Q. How can computational methods guide the design of pyrrolo[1,2-a]pyrazine-based therapeutics?
- Molecular docking identifies binding interactions with bacterial enoyl-ACP reductase (e.g., Staphylococcus aureus FabI) .
- QSAR models correlate logP values (1.5–3.0) with antimicrobial potency, suggesting optimal hydrophobicity for membrane penetration .
Methodological Challenges
Q. What are the limitations of current catalytic systems for pyrrolo[1,2-a]pyrazine functionalization?
Q. How to address low reproducibility in biological activity studies of pyrrolo[1,2-a]pyrazine derivatives?
Variations in cell permeability and assay conditions (e.g., broth microdilution vs. agar diffusion) account for inconsistent MIC values. Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
